molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Cat. No. B152538
CAS RN: 133389-19-2
M. Wt: 279.28 g/mol
InChI Key: XOFPJZNMVMPDMH-UHFFFAOYSA-N
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Description

Compounds with a trifluoromethyl group are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with other chemicals. For example, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was carried out via a Vilsmeier–Haack formylation .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid with acetic anhydride led to the formation of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by specific values. For example, the density of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is 1.5±0.1 g/cm3 .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, is a common feature in many FDA-approved drugs . It has been found that most of the compounds approved by the FDA in the past 20 years have fluorine or fluorine-containing functional groups . This suggests that “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” could potentially be used in the development of new pharmaceuticals.

Antimicrobial Applications

A series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles, which are structurally similar to “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, have been synthesized and evaluated for their antimicrobial activity . Most of these 1,3,4-oxadiazole derivatives exhibited moderate to good activity against various microbial strains .

Organic Synthesis

The trifluoromethyl group in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” can serve as a versatile reagent in organic synthesis . It can act as a catalyst in chemical reactions and as a fundamental building block for the production of various materials .

Fungicidal Applications

Trifluoromethyl-substituted pyridine derivatives, which are structurally related to “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, have shown higher fungicidal activity than chlorine and other derivatives . This suggests that “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” could potentially be used in the development of new fungicides.

Electrochemical Applications

The trifluoromethyl group in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” can be used in the development of polymeric films for electrochemical applications . These films can be deposited on electrode surfaces and used in various electrochemical processes .

Potential Antitumor Applications

Compounds containing the 1,3,4-oxadiazole moiety, which is present in “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole”, have shown important biological properties, including antitumor activity . This suggests that “2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole” could potentially be used in the development of new antitumor agents.

Safety and Hazards

The safety and hazards of similar compounds often involve specific precautions. For example, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research on similar compounds often involve exploring their wide-ranging potential applications .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFPJZNMVMPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396375
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole

CAS RN

133389-19-2
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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